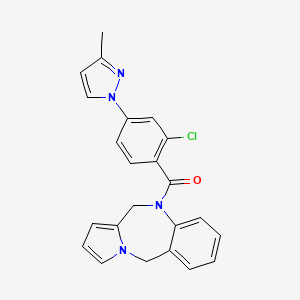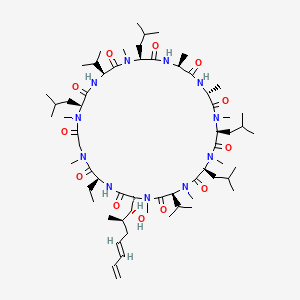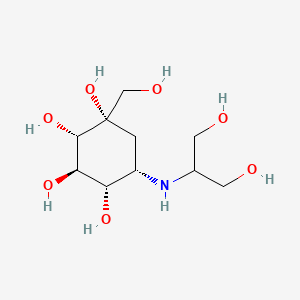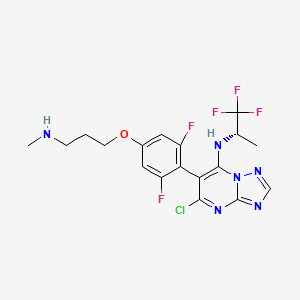
Cevipabulin
Übersicht
Beschreibung
Cevipabulin, auch bekannt als TTI-237, ist ein synthetischer Tubulin-Inhibitor mit signifikanter Antikrebsaktivität. Es ist allgemein anerkannt als ein Mikrotubuli-stabilisierendes Mittel, das an der Vinblastin-Stelle an Tubulin bindet. Diese Verbindung wurde in klinischen Studien zur Behandlung von fortgeschrittenen malignen soliden Tumoren eingesetzt .
Herstellungsmethoden
This compound ist ein kleines synthetisches Molekül, das effizient in großen Mengen synthetisiert werden kann. Die Verbindung ist stabil und wasserlöslich, was eine intravenöse oder orale Verabreichung in Kochsalzlösung ermöglicht . Die spezifischen Synthesewege und Reaktionsbedingungen für this compound beinhalten die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte Molekülstruktur zu erreichen. Detaillierte industrielle Produktionsmethoden sind im öffentlichen Bereich nicht leicht verfügbar.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten chemischer Reaktionen, einschließlich der Bindung an spezifische Stellen an Tubulin. Es bindet an die Vinblastin-Stelle an β-Tubulin und an eine neuartige Stelle an α-Tubulin, was zur Destabilisierung und zum Abbau von Tubulin führt . Die Wechselwirkung der Verbindung mit Tubulin beinhaltet den Austausch von nicht austauschbarem GTP, wodurch die Stabilität von Tubulin reduziert und sein Abbau gefördert wird . Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen verschiedene Lösungsmittel und Katalysatoren, die die Bindung von this compound an Tubulin erleichtern.
Wissenschaftliche Forschungsanwendungen
Cevipabulin wurde umfassend auf seine Antikrebsaktivität untersucht. Es hat eine signifikante Aktivität gegen eine Vielzahl von Tumoren gezeigt, darunter solche, die gegen Paclitaxel und Vincristin resistent sind . Die Fähigkeit der Verbindung, an mehreren Stellen an Tubulin zu binden, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antikrebsmedikamente. Darüber hinaus hat der einzigartige Wirkmechanismus von this compound wertvolle Erkenntnisse zur Entwicklung von Tubulin-Degradern als eine neue Generation von Antimikrotubuli-Medikamenten geliefert .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bindung an die Vinblastin-Stelle an β-Tubulin und an eine neuartige Stelle an α-Tubulin . Diese Bindung drückt die αT5-Schleife nach außen, wodurch das nicht austauschbare GTP austauschbar wird, was die Stabilität von Tubulin reduziert und zu dessen Destabilisierung und Abbau führt . Die Wechselwirkung der Verbindung mit Tubulin stört die normale Funktion der Mikrotubuli, die für die Zellteilung und andere zelluläre Prozesse unerlässlich sind, was letztendlich zum Zelltod führt.
Wirkmechanismus
Target of Action
Cevipabulin, a novel synthetic molecule, primarily targets microtubules in cells . Microtubules, composed of αβ-tubulin heterodimers, are crucial structural and regulatory components of cells . They play key roles in many important cellular events, especially cell division .
Mode of Action
This compound appears to bind at the vinca site on β-tubulin, but it also exhibits some properties similar to those of taxane-site ligands, such as enhancing tubulin polymerization . Interestingly, in addition to binding to the vinblastine site, this compound also binds to a new site on α-tubulin . This new site is responsible for its tubulin degradation effect .
Biochemical Pathways
This compound affects the microtubule assembly pathway . It enhances the longitudinal interactions but inhibits the lateral interactions of tubulins, thus inducing tubulin protofilament polymerization . This leads to the tangling of tubulins into irregular aggregates .
Pharmacokinetics
It is known that this compound isstable and water-soluble , and can be administered intravenously or orally in saline . These properties suggest that this compound may have good bioavailability, but more research is needed to confirm this.
Result of Action
This compound’s binding to the new site on α-tubulin pushes the αT5 loop outward, making the nonexchangeable GTP exchangeable . This reduces the stability of tubulin, leading to its destabilization and degradation . As a result, this compound promotes cell death by interfering with the crucial structural and regulatory function of microtubules in cells .
Biochemische Analyse
Biochemical Properties
Cevipabulin plays a significant role in biochemical reactions, particularly in its interaction with tubulin, a globular protein that is the main constituent of microtubules in cells . This compound binds to tubulin, affecting its stability and leading to its destabilization and degradation .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been found to down-regulate tubulin protein levels in different cells . This effect of this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through specific binding interactions with biomolecules. It is widely accepted as a microtubule-stabilizing agent by binding to the vinblastine site on tubulin . It has been revealed that this compound also binds to a new site on α-tubulin . This binding interaction leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, a study carried out a label-free quantitative proteomic analysis on a 6-hour this compound-treated human cervical adenocarcinoma cell line HeLa . The study found that this compound significantly down-regulated the protein level of α-tubulin, β-tubulin, and their isoforms with high selectivity .
Analyse Chemischer Reaktionen
Cevipabulin undergoes several types of chemical reactions, including binding to specific sites on tubulin. It binds to the vinblastine site on β-tubulin and a novel site on α-tubulin, leading to tubulin destabilization and degradation . The compound’s interaction with tubulin involves the exchange of nonexchangeable GTP, reducing the stability of tubulin and promoting its degradation . Common reagents and conditions used in these reactions include various solvents and catalysts that facilitate the binding of this compound to tubulin.
Vergleich Mit ähnlichen Verbindungen
Cevipabulin ist einzigartig in seiner Fähigkeit, sowohl an die Vinblastin-Stelle an β-Tubulin als auch an eine neuartige Stelle an α-Tubulin zu binden . Dieser duale Bindungsmechanismus unterscheidet es von anderen Mikrotubuli-stabilisierenden Mitteln wie Taxanen und Vinca-Alkaloiden, die in erster Linie β-Tubulin angreifen . Ähnliche Verbindungen sind Triazolopyrimidine, die ebenfalls Mikrotubuli-stabilisierende Mittel sind, die an der Vinca-Stelle an Tubulin binden . Die einzigartigen Bindungseigenschaften und der Wirkmechanismus von this compound machen es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antikrebstherapien.
Eigenschaften
IUPAC Name |
5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPCOQWSYNWLU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF5N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233997 | |
| Record name | Cevipabulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849550-05-6 | |
| Record name | Cevipabulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849550056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cevipabulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12533 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cevipabulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEVIPABULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14M0DWS2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B1684012.png)
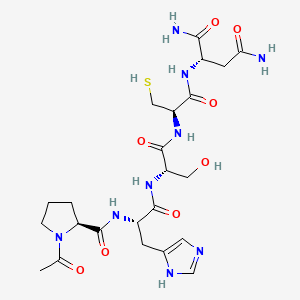

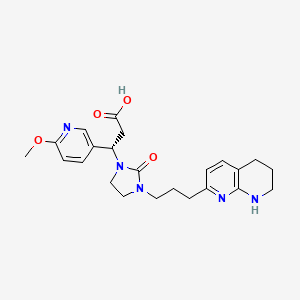
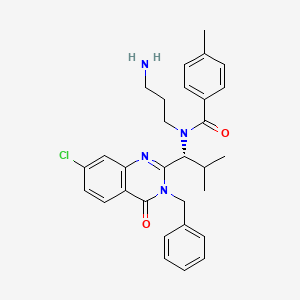
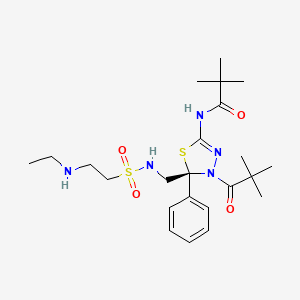
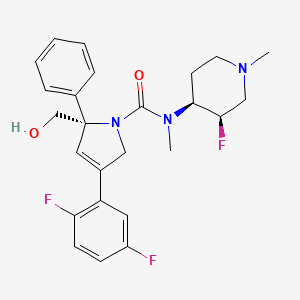
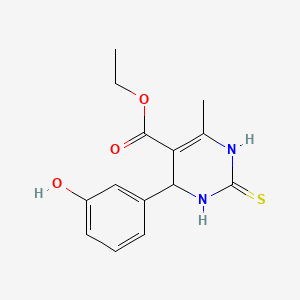

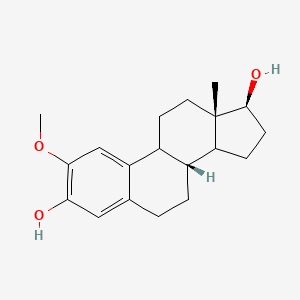
![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)
